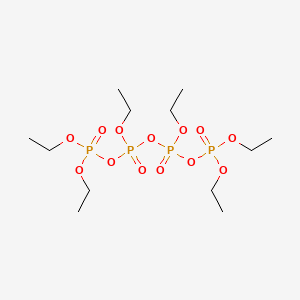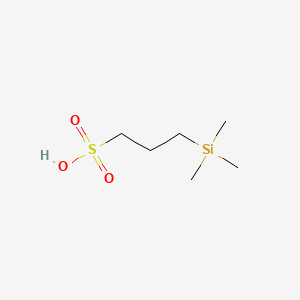
Ácido 3-(trimetilsilil)propano-1-sulfónico
Descripción general
Descripción
3-(Trimethylsilyl)propane-1-sulfonic acid (TPSA) is a chemical compound used in various scientific research applications. It is a strong acid that is often used as a catalyst in organic synthesis reactions. TPSA is also used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. In
Aplicaciones Científicas De Investigación
Espectroscopia de Resonancia Magnética Nuclear (RMN)
DSS se utiliza ampliamente como un estándar interno en la espectroscopia de RMN. Su estabilidad y cambios químicos bien definidos lo hacen ideal para calibrar y medir los cambios químicos en la espectroscopia de RMN de 1H . Esta aplicación es crucial para la determinación precisa de las estructuras moleculares y la dinámica en compuestos orgánicos e inorgánicos.
Síntesis orgánica
DSS actúa como un catalizador en reacciones de síntesis orgánica, particularmente en la polimerización de apertura de anillo de aminas cíclicas, lo que lleva a la formación de bloques de poliamina. Estas reacciones son fundamentales para crear una variedad de compuestos orgánicos utilizados en medicamentos, plásticos y otros materiales.
Investigación bioquímica
En bioquímica, DSS se utiliza para sintetizar bloque-copolímeros de poliamina . Estas macromoléculas consisten en bloques alternantes de diferentes cadenas de polímeros y tienen aplicaciones que van desde sistemas de administración de fármacos hasta ingeniería de tejidos.
Química analítica
Como reactivo analítico, DSS se emplea en diversos análisis químicos. Su función como ácido fuerte lo hace adecuado para su uso en titulaciones y otros métodos analíticos donde se requieren mediciones precisas de acidez.
Ciencia de los materiales
En la ciencia de los materiales, DSS se utiliza en la síntesis de nuevos materiales poliméricos. La capacidad del compuesto para formar bloque-copolímeros permite la creación de materiales con propiedades específicas, como mayor resistencia, flexibilidad o resistencia química .
Mecanismo De Acción
Target of Action
It is used as an internal standard in 1H NMR spectroscopy . In this context, the ‘target’ is the reference peak in the NMR spectrum.
Mode of Action
In 1H NMR spectroscopy, DSS provides a reference for the chemical shift scale. It results in high-intensity proton peaks which are easily identified .
Biochemical Pathways
Its role is to provide a stable reference point for the measurement of chemical shifts in the NMR spectrum .
Pharmacokinetics
It’s worth noting that dss forms stable aqueous solutions , which can be important for its use in aqueous environments.
Result of Action
The primary result of DSS’s action is the provision of a reliable and easily identifiable reference peak in the NMR spectrum. This allows for accurate measurement of chemical shifts of other compounds in the sample .
Action Environment
DSS has negligible sensitivity towards pH and temperature changes , making it a robust internal standard for NMR spectroscopy in various environmental conditions. Its stability in aqueous solutions also allows it to be used in a wide range of experimental setups.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Trimethylsilyl)propane-1-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to synthesize polyamine block-copolymers, which are essential in biochemical research . The compound’s interaction with these biomolecules is primarily through its sulfonic acid group, which can form strong ionic bonds with positively charged amino acid residues in proteins.
Cellular Effects
The effects of 3-(Trimethylsilyl)propane-1-sulfonic acid on cells and cellular processes are not extensively documented. Its primary use as an internal standard in NMR spectroscopy suggests that it does not significantly interfere with cellular functions. It is used to measure chemical shifts in various cellular metabolites, indicating its compatibility with cellular environments . There is no evidence to suggest that it impacts cell signaling pathways, gene expression, or cellular metabolism directly.
Molecular Mechanism
At the molecular level, 3-(Trimethylsilyl)propane-1-sulfonic acid exerts its effects primarily through its role as an internal standard in NMR spectroscopy. The trimethylsilyl group provides a well-defined peak in NMR spectra, which serves as a reference point for measuring the chemical shifts of other protons in the sample . This mechanism does not involve direct binding interactions with biomolecules, enzyme inhibition, or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, 3-(Trimethylsilyl)propane-1-sulfonic acid is known for its stability and reliability over time. It is stable under typical laboratory conditions and does not degrade easily . This stability ensures consistent results in NMR spectroscopy and other applications. Long-term effects on cellular function have not been observed, as the compound is primarily used as a reference standard and does not interact significantly with cellular components.
Dosage Effects in Animal Models
There is limited information on the dosage effects of 3-(Trimethylsilyl)propane-1-sulfonic acid in animal models. As it is primarily used as an internal standard in NMR spectroscopy, it is typically used in very small quantities that are unlikely to cause toxic or adverse effects. High doses have not been studied extensively, but given its chemical nature, it is not expected to have significant toxic effects at the concentrations used in biochemical research.
Metabolic Pathways
Its primary function is as a reference standard in NMR spectroscopy, and it does not participate in metabolic reactions. Therefore, it does not interact with enzymes or cofactors involved in metabolic processes, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
As an internal standard in NMR spectroscopy, it is typically added to samples in controlled quantities and does not undergo significant transport or distribution within biological systems . It remains localized in the sample solution, where it serves its purpose as a reference standard.
Subcellular Localization
3-(Trimethylsilyl)propane-1-sulfonic acid does not have specific subcellular localization. It is used as an internal standard in NMR spectroscopy and remains in the sample solution without targeting specific cellular compartments or organelles
Propiedades
IUPAC Name |
3-trimethylsilylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZRAEYQIKYCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939465 | |
| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18173-90-5 | |
| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018173905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)propane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N66Z24TLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

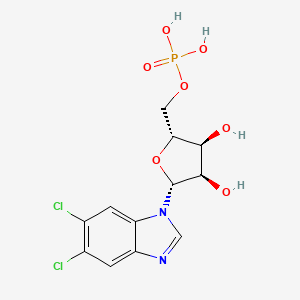

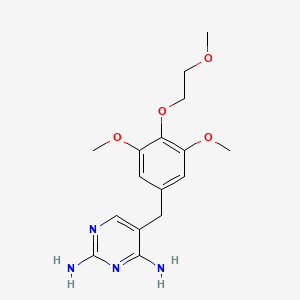

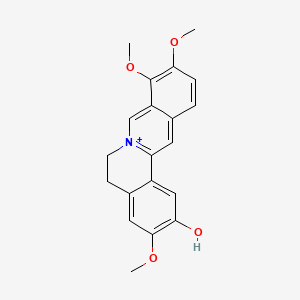
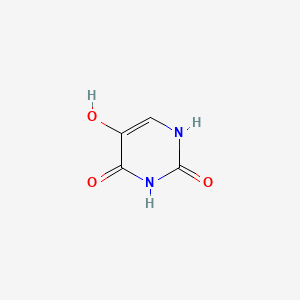


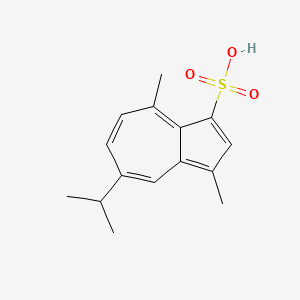
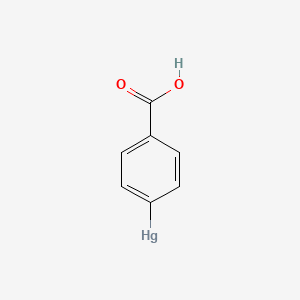
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)


